Bienvenue dans la boutique en ligne BenchChem!

Octanediimidamide

Endodontics Antimicrobial susceptibility Root canal irrigant

Octanediimidamide (CAS 119301-02-9), also referred to as 1,6-diamidinohexane or suberamidine, is a C8 alkyl bis(amidine) with the molecular formula C₈H₁₈N₄ and a molecular mass of 170.26 Da. This compound serves as the free-base parent structure of the bispyridinyl antiseptic octenidine dihydrochloride (OCT), a membrane-targeting antimicrobial agent widely used in clinical antisepsis.

Molecular Formula C8H18N4
Molecular Weight 170.26 g/mol
CAS No. 119301-02-9
Cat. No. B046795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanediimidamide
CAS119301-02-9
Synonyms1,6-DIAMIDINOHEXANE
Molecular FormulaC8H18N4
Molecular Weight170.26 g/mol
Structural Identifiers
SMILESC(CCCC(=N)N)CCC(=N)N
InChIInChI=1S/C8H18N4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H3,9,10)(H3,11,12)
InChIKeyBVHMSBKWWMXRLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octanediimidamide (CAS 119301-02-9) Procurement Guide: Core Identity and Antimicrobial Class Positioning


Octanediimidamide (CAS 119301-02-9), also referred to as 1,6-diamidinohexane or suberamidine, is a C8 alkyl bis(amidine) with the molecular formula C₈H₁₈N₄ and a molecular mass of 170.26 Da [1]. This compound serves as the free-base parent structure of the bispyridinyl antiseptic octenidine dihydrochloride (OCT), a membrane-targeting antimicrobial agent widely used in clinical antisepsis [2]. Octanediimidamide belongs to the cationic antiseptic class that includes bisbiguanides (chlorhexidine, alexidine) and polymeric biguanides (polyhexanide/PHMB), and is characterized by a non-specific, detergent-like mechanism of action that disrupts bacterial cytoplasmic membranes through hydrophobic insertion and lipid disordering [3].

Octanediimidamide Procurement: Why In-Class Antiseptic Compounds Cannot Be Readily Interchanged


Despite belonging to the same cationic antiseptic class, octanediimidamide-derived octenidine dihydrochloride (OCT) demonstrates distinct performance characteristics compared to its closest clinical analogs—chlorhexidine digluconate (CHX), polyhexanide (PHMB), and povidone-iodine (PVP-I)—that preclude simple therapeutic or formulation interchange [1]. OCT's unspecific, detergent-like membrane disruption mechanism differs fundamentally from CHX's more specific membrane interaction profile, translating into divergent susceptibility patterns: while CHX and OCT share some resistance mechanisms (e.g., SmvR efflux), the adaptation trajectories are not identical, with mipA mutations conferring protection only against CHX [2]. Moreover, the rapid biocidal kinetics of OCT—achieving ≥5 log₁₀ reduction within 15 seconds even under high protein load—stands in contrast to HOCl-based and PHMB-based products that are significantly attenuated by protein interference, underscoring that formulation substitution without considering context-specific efficacy can lead to clinical performance gaps [3].

Octanediimidamide (Octenidine) Quantitative Differentiation Evidence Against Clinical Antiseptic Comparators


OCT vs. Chlorhexidine: 4-Fold Lower MIC Against S. epidermidis in Root Canal Disinfection

In a direct head-to-head study using serial dilution methodology, octenidine dihydrochloride (OCT) demonstrated a minimum inhibitory concentration (MIC) of 0.0125% against Staphylococcus epidermidis, compared to 0.05% for chlorhexidine (CHX) and 0.25% for sodium hypochlorite (NaOCl). This represents a 4-fold lower MIC for OCT relative to CHX and a 20-fold lower MIC relative to NaOCl [1]. All three irrigants achieved complete elimination of S. epidermidis from infected dentin blocks at their clinically used concentrations, but OCT achieved equivalency at a substantially lower concentration, indicating superior intrinsic potency [1].

Endodontics Antimicrobial susceptibility Root canal irrigant

OCT vs. Chlorhexidine vs. Polyhexanide: Heterogeneous vs. Uniform MIC Profile Against ESBL-Producing Bacteria

Against Extended-Spectrum Beta-Lactamase (ESBL)-producing clinical isolates of Klebsiella pneumoniae and Escherichia coli, OCT demonstrated a uniformly narrow and predictable MIC range of 4–8 mg/L across all tested strains. In contrast, chlorhexidine digluconate (CHG) and polyhexamethylene biguanide (PHMB) exhibited heterogeneous MICs spanning from 3.1 to 200 mg/L, indicating strain-dependent variability in susceptibility [1]. In quantitative suspension tests, OCT achieved sufficient germ reduction at the shortest contact times, whereas CHG and PHMB required longer exposure to reach comparable efficacy [1].

ESBL Multidrug resistance Wound antisepsis

OCT vs. Chlorhexidine vs. PHMB vs. PVP-Iodine vs. Triclosan: Ranked Biocompatibility Index (BI) from Parallel Cytotoxicity-Antimicrobial Assessment

In a standardized parallel assessment measuring the Biocompatibility Index (BI)—defined as the ratio of the concentration causing 50% murine fibroblast damage (IC₅₀) to the concentration producing ≥3 log₁₀ (99.9%) bacterial reduction—OCT demonstrated the highest BI ranking among all tested antiseptics against both Escherichia coli and Staphylococcus aureus. The rank ordering against E. coli was OCT > PHMB > CHX > PVP-I(o) > PVP-I(s) > BAC > CPC > TRI > MSP. OCT was one of only two agents (alongside PHMB) to achieve a BI greater than 1, indicating that the microbicidal concentration is below the cytotoxic threshold [1]. This dimensionless ratio provides a direct, quantitative comparator for therapeutic window assessment.

Biocompatibility Cytotoxicity Therapeutic index

OCT vs. Chlorhexidine vs. PHMB: Metabolic Inhibition of Mature Multidrug-Resistant Biofilms

In a study of 60 clinical multidrug-resistant isolates including MRSA, VRE, and MDR Gram-negative bacteria, octenidine (mean metabolic inhibition = 84.5% ± 6.8%) and chlorhexidine gluconate (mean = 83.8% ± 9.8%) demonstrated the greatest biofilm metabolic inhibition and were statistically equivalent to each other. Both agents significantly outperformed polyhexanide and chloroxylenol across the tested organism panel [1]. Notably, in mature (24-hour) biofilms of A. baumannii and P. aeruginosa, chlorhexidine achieved reduction below detectable limits within 5 minutes, while octenidine required extended exposure (60 minutes) to reach the same endpoint, though both agents were superior to polyhexanide and cetrimide, which achieved only 0.55–0.64-log reductions [2].

Biofilm Multidrug resistance Metabolic inhibition

OCT vs. PVP-Iodine: 2.3-Point Superior Wound Healing Score in Randomized Controlled Trial

In a prospective parallel randomized controlled trial (RCT) involving 34 pediatric patients undergoing circumcision, post-operative wounds treated with octenidine dihydrochloride achieved a significantly higher mean wound healing score (WINNER Scale) compared to those treated with povidone-iodine: 9.59 ± 1.37 vs. 7.29 ± 1.96 (p < 0.001; 95% CI: -3.482 to -1.106) at day 7 [1]. This 2.3-point advantage on the validated wound healing scale represents a clinically meaningful acceleration of epithelialization and wound closure, attributed to OCT's higher biocompatibility and reduced fibroblast cytotoxicity relative to PVP-I [1].

Wound healing Randomized controlled trial Pediatric surgery

OCT vs. PHMB vs. HOCl: Unaffected Bactericidal Activity Under High Protein Load (≥5 log₁₀ Reduction in 15 Seconds)

In a comparative evaluation using the quantitative suspension method (EN 13727), octenidine dihydrochloride was the only antiseptic agent to achieve ≥5 log₁₀ reduction factor (RF) within 15 seconds under both low and high protein conditions. In contrast, none of the five tested hypochlorous acid (HOCl)-based products achieved 5 log₁₀ RF under high protein conditions even after 30 minutes of exposure. Polyhexamethylene biguanide (PHMB)-based products required 60 seconds under low protein and 2 minutes under high protein to reach the same threshold [1]. This demonstrates that OCT's rapid bactericidal activity is essentially unaffected by the protein-rich wound environment, a critical performance differentiator for clinical wound irrigation procurement.

Protein interference Wound irrigation Bactericidal kinetics

Octanediimidamide (Octenidine) Evidence-Based Application Scenarios for Scientific Procurement and Formulation


Endodontic Irrigant Formulation for Root Canal Disinfection Against Gram-Positive Pathogens

OCT at 0.1% provides equivalent or superior antimicrobial efficacy to 2% CHX against E. faecalis and S. epidermidis in root canal systems, achieving a 4-fold lower MIC (0.0125% vs. 0.05%) [1]. Based on a systematic review of 12 in vitro studies, 8 studies reported superior antimicrobial efficacy for OCT over CHX as an endodontic irrigant, with OCT demonstrating less cytotoxicity to periapical tissues [2]. This evidence supports procurement of OCT-based irrigants for endodontic practices seeking potent disinfection with a favorable periapical safety profile.

Chronic and Acute Wound Antisepsis in Protein-Rich, Exudative Environments

OCT's unique protein-independent bactericidal activity—achieving ≥5 log₁₀ reduction within 15 seconds under high protein conditions where HOCl-based products completely fail and PHMB requires 8-fold longer exposure—makes it the rational procurement choice for wound irrigation in exudative wound care [3]. Combined with its top-ranked Biocompatibility Index (BI > 1), which confirms that microbicidal concentrations remain below the cytotoxic threshold for fibroblasts [4], OCT-based formulations are positioned as first-choice antiseptics for critically colonized and infection-prone wounds per international consensus guidelines [5].

Antimicrobial Prophylaxis Against Multidrug-Resistant Organisms (MDROs) in Healthcare Settings

Against ESBL-producing Enterobacteriaceae, OCT exhibits a uniformly narrow MIC range (4–8 mg/L) that is 25–50-fold more predictable than CHG or PHMB (3.1–200 mg/L), eliminating the risk of unexpected treatment failure due to strain-specific resistance [6]. With a Karpinski Adaptation Index (KAI) below 0.2 for most species—indicating very low to low risk of clinical resistance development—and demonstrated efficacy against MRSA, VRE, and MDR Gram-negative pathogens at concentrations as low as 0.01–0.05% with a 1-minute contact time [7], OCT is the evidence-supported antiseptic for MDRO decolonization protocols.

Post-Surgical Wound Management with Accelerated Epithelialization Goals

RCT-level evidence demonstrates that OCT accelerates wound healing compared to PVP-iodine, with a 2.3-point superior WINNER Scale score (9.59 vs. 7.29, p < 0.001) at day 7 post-circumcision [8]. This clinical finding is mechanistically supported by in vitro data showing OCT's lower fibroblast cytotoxicity relative to iodine-based antiseptics [9], positioning OCT-based wound gels and dressings as the preferred procurement option when rapid wound closure and minimized scarring are clinical priorities.

Quote Request

Request a Quote for Octanediimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.